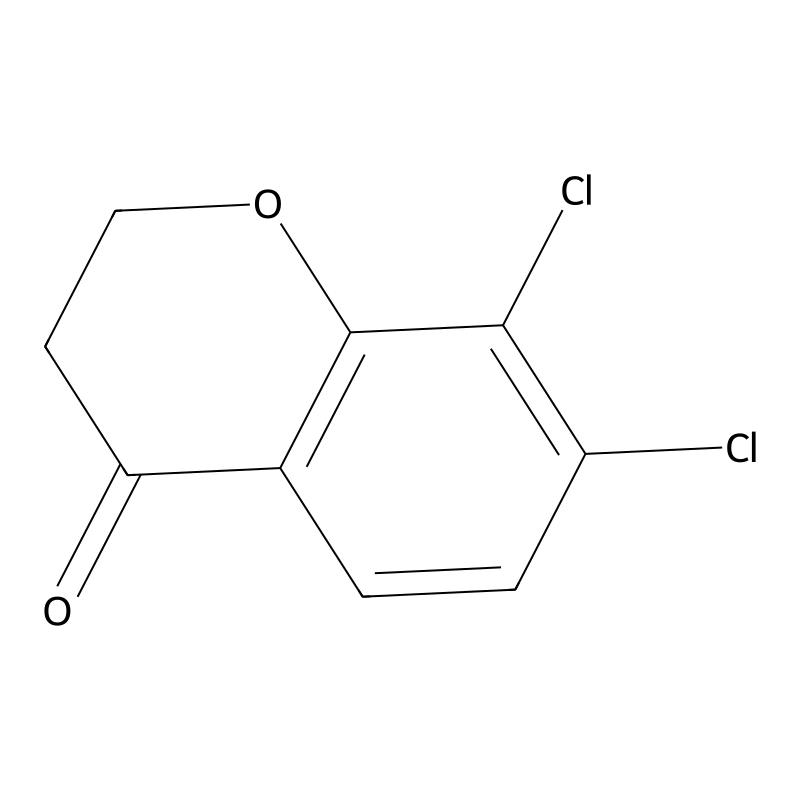

7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Anti-cancer properties: Some chromanones have been shown to exhibit anti-proliferative and cytotoxic effects against various cancer cell lines [].

- Anti-inflammatory and antioxidant properties: Certain chromanones have demonstrated anti-inflammatory and antioxidant activities, suggesting potential benefits in conditions like chronic inflammation and neurodegenerative diseases [, ].

- Antimicrobial activity: Studies have reported the antimicrobial activity of some chromanones against various bacteria, fungi, and viruses [].

7,8-Dichloro-3,4-dihydro-2H-1-benzopyran-4-one is an organic compound characterized by its molecular formula and a molecular weight of approximately 217.05 g/mol. It features a benzopyran core, which consists of a fused benzene and pyran ring structure, with chlorine substituents at the 7 and 8 positions. This compound is typically encountered as a powder and is known for its stability and reactivity, making it valuable in various scientific fields such as biochemistry and pharmacology .

The chemical reactivity of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can be attributed to its functional groups. Key reactions include:

- Oxidation: The compound can undergo oxidation to form corresponding oxides.

- Reduction: It can be reduced to yield amines or other reduced derivatives.

- Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Research indicates that 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one exhibits significant biological activity. Notably, it has been studied for its antioxidant properties, which make it useful in assessing oxidative stress and cellular damage. This compound has potential pharmacological effects, including:

- Antimicrobial activity

- Anticancer properties

- Enzyme inhibition capabilities

These biological activities suggest its potential as a lead compound for drug development .

The synthesis of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through several methods:

- Reaction with Ammonia: Typically involves reacting 7,8-dichlorochroman-4-one with ammonia or an amine in the presence of solvents like ethanol or methanol under controlled conditions.

- Industrial Production: Large-scale synthesis often utilizes automated reactors optimized for high yield and purity, employing techniques such as crystallization or chromatography for purification .

This compound finds applications across various fields:

- Chemistry: As a building block in the synthesis of more complex molecules.

- Biology: In studies of enzyme inhibition and protein interactions.

- Medicine: Potential therapeutic applications in treating infections or cancer.

- Industry: Used in the production of specialty chemicals and materials .

Interaction studies involving 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one have provided insights into its pharmacodynamics. These studies are crucial for understanding how the compound interacts with biological targets, including enzyme inhibition and protein binding. Such interactions are essential for determining both efficacy and safety prior to clinical trials.

Several compounds share structural similarities with 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Chloro-3,4-dihydro-2H-benzopyran-4-one | Contains one chlorine atom | Lacks amine functionality |

| 6-Bromo-3,4-dihydro-2H-benzopyran | Bromine substitution at position 6 | Different halogen may alter biological activity |

| 7-Fluoro-3,4-dihydroquinolin | Fluorine instead of chlorine | Different pharmacological profile |

The uniqueness of 7,8-dichloro-3,4-dihydro-2H-benzopyran-4-one lies in its specific chlorine substitutions and the presence of a ketone functional group. These features contribute to its distinctive reactivity and biological properties compared to these similar compounds .

The compound 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one is systematically named based on its bicyclic benzopyran structure. The parent framework consists of a fused benzene ring and a dihydrofuran moiety, with a ketone group at position 4. The numbering follows IUPAC conventions, where the oxygen atom in the furan ring is assigned position 1. The substituents—chlorine atoms at positions 7 and 8—indicate electrophilic substitution patterns on the aromatic ring.

Structural Validation

The structure is confirmed by spectroscopic data, including:

- SMILES:

C1COC2=C(C1=O)C=CC(=C2Cl)Cl - InChI:

InChI=1S/C9H6Cl2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 - InChIKey:

JFQZFACTKZZVDU-UHFFFAOYSA-N

The bicyclic system comprises a partially saturated furan ring (positions 2–3) fused to a benzene ring (positions 4–9), with chlorines occupying adjacent positions on the aromatic ring.

Common Synonyms and Registry Numbers

The compound is identified by multiple synonyms and registry codes:

Molecular Formula and Structural Isomerism

Molecular Formula:

Structural IsomerismThe compound exhibits no positional isomerism due to the fixed positions of chlorine atoms. However, potential stereoisomerism is absent because the dihydrofuran ring lacks chiral centers. The planar aromatic system and saturated furan ring restrict conformational isomerism.

The synthesis of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one represents a significant challenge in heterocyclic chemistry due to the precise requirement for regioselective dichlorination and the formation of the benzopyran framework. This section examines the established synthetic approaches, emerging green chemistry methodologies, and post-synthesis purification strategies for this dichlorinated chromanone derivative.

Classical Synthetic Routes: Friedel-Crafts Cyclization and Halogenation Strategies

The classical approach to synthesizing 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one involves a multi-step process combining Friedel-Crafts acylation with subsequent halogenation reactions. The fundamental strategy relies on the formation of the benzopyran core through cyclization reactions, followed by regioselective chlorination to introduce the halogen substituents at the 7 and 8 positions [1] [2].

The initial step typically involves the preparation of the benzopyran core through Friedel-Crafts acylation of appropriately substituted phenolic compounds. The reaction proceeds via the formation of an acylium ion intermediate, which acts as a potent electrophile capable of attacking the electron-rich aromatic ring [1] [2]. The mechanism involves three distinct stages: formation of the electrophilic acylium ion through Lewis acid activation, nucleophilic attack by the aromatic ring to form a sigma complex (benzenonium intermediate), and subsequent deprotonation to restore aromaticity [3] [4].

Industrial preparation methods commonly employ aluminum chloride or iron(III) bromide as Lewis acid catalysts, with reaction temperatures ranging from 0 to 80°C [5] [6]. The synthesis of benzopyran derivatives through hydrogen fluoride-mediated cyclization has been demonstrated, particularly for 6-substituted-4-chromanones, where phenolic acrylate esters undergo rearrangement and cyclization at temperatures up to 200°C under anhydrous conditions [6].

Advanced synthetic protocols have incorporated novel approaches such as decarboxylative cyclization reactions. Recent developments include the use of readily available coumarin-3-carboxylic acids and aldehydes in enantioselective catalytic Diels-Alder reactions, followed by acid-catalyzed cyclization to form bridged tricyclic benzopyran structures [7]. These methodologies demonstrate enhanced stereoselectivity and efficiency compared to traditional approaches.

Chlorination Mechanisms and Positional Selectivity

The regioselective introduction of chlorine atoms at the 7 and 8 positions of the benzopyran framework presents unique mechanistic challenges. Multiple chlorination pathways have been established, each offering distinct advantages for achieving the desired substitution pattern.

Electrophilic aromatic substitution represents the most widely utilized approach for chlorination of benzopyran derivatives. The mechanism involves the formation of electrophilic chlorine species through Lewis acid activation of molecular chlorine [8] [9]. The reaction proceeds through a three-step mechanism: electrophile formation, sigma complex formation, and deprotonation to restore aromaticity [4]. The positional selectivity is governed by the directing effects of existing substituents on the benzene ring, with electron-donating groups directing to ortho and para positions, while electron-withdrawing groups favor meta substitution [10] [11].

Recent advances in chlorination methodology have introduced highly selective systems for specific C-H bond functionalization. The azidoiodinane/copper(II) chloride system demonstrates exceptional selectivity for tertiary and benzylic C-H bonds, achieving site-selective chlorination under mild conditions with remarkable functional group tolerance [12]. This methodology represents a significant advancement over traditional chlorination approaches, particularly for late-stage functionalization of complex molecules.

The chlorination of benzofuran derivatives, which share structural similarities with benzopyrans, proceeds via an addition-elimination mechanism [13]. Treatment with chlorine under basic conditions preferentially yields 3-chloro derivatives, while acidic conditions favor 2-chloro products. This mechanistic understanding provides insight into controlling regioselectivity in benzopyran chlorination reactions.

For radical-mediated chlorination processes, site selectivity is primarily determined by the stability of intermediate radical species [12] [14]. Benzylic positions are strongly favored due to resonance stabilization of the resulting benzyl radicals [15] [16]. The selectivity can be fine-tuned through careful selection of reaction conditions, including temperature, solvent, and radical initiator.

Solvent Systems and Catalytic Optimization

The optimization of solvent systems and catalytic conditions represents a critical aspect of efficient benzopyran synthesis. Classical Friedel-Crafts reactions require carefully selected solvents that can dissolve reactants while remaining inert toward the Lewis acid catalysts employed.

Dichloromethane emerges as the preferred solvent for most Friedel-Crafts acylation reactions involving benzopyran formation, offering excellent solubility for both organic substrates and Lewis acid catalysts while maintaining chemical inertness [5] [1]. Alternative solvents include carbon disulfide and nitromethane, which provide enhanced selectivity in specific reaction systems. The choice of solvent significantly influences reaction rates, with polar solvents generally accelerating electrophilic aromatic substitution reactions through stabilization of charged intermediates.

Catalytic optimization has focused on developing more efficient and environmentally friendly Lewis acid systems. Traditional aluminum chloride catalysis, while highly effective, requires strictly anhydrous conditions and generates significant amounts of acidic waste [1] [17]. Modern alternatives include recyclable mineral oxide catalysts and supported reagents that can be easily separated and reused [18].

Temperature control represents another crucial optimization parameter. Friedel-Crafts acylations typically proceed optimally at temperatures between 0 and 80°C, balancing reaction rate with selectivity considerations [5] [2]. Higher temperatures can lead to multiple acylation and rearrangement reactions, while excessively low temperatures result in incomplete conversion.

The development of mild reaction conditions using cyanuric chloride and aluminum chloride has enabled Friedel-Crafts acylations with carboxylic acids at room temperature, achieving high yields in short reaction times [17]. This methodology represents a significant improvement over traditional approaches requiring elevated temperatures and longer reaction periods.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

The integration of green chemistry principles into benzopyran synthesis has led to the development of environmentally sustainable methodologies that minimize waste generation and reduce energy consumption. These approaches address the growing demand for eco-friendly synthetic processes while maintaining or improving reaction efficiency.

Microwave-assisted synthesis has emerged as a transformative technology for benzopyran preparation, offering dramatic reductions in reaction times while enhancing yields and selectivity [19] [20] [18]. The mechanism involves selective absorption of microwave energy by polar molecules, leading to rapid and uniform heating that accelerates molecular motion and collision frequency [21]. This technology enables reaction completion in minutes rather than hours, with significant improvements in product purity.

A notable example involves the synthesis of tetrahydrobenzo[b]pyran derivatives through three-component reactions of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in water under microwave irradiation [22] [20]. This protocol achieves excellent yields (89-98%) with remarkably short reaction times (10 minutes) using water as the sole solvent, representing a significant advancement in sustainable synthesis.

The application of microwave-assisted methodology to benzopyran-fused flavone derivatives demonstrates the versatility of this approach [23]. Palladium-catalyzed intramolecular direct arylation reactions supported by microwave irradiation produce fused tetracyclic flavones with high efficiency and regioselectivity. The microwave activation enables C-H bond functionalization under milder conditions than conventional heating methods.

Solvent-free synthesis represents another critical component of green benzopyran chemistry [24] [18] [21]. These methodologies eliminate volatile organic solvents entirely, relying on direct interaction between reactants under solid-state, liquid-phase, or gas-phase conditions. Mechanochemical activation through grinding or ball milling provides the necessary energy for bond formation and breaking without requiring external solvents [24].

The development of watermelon fruit peel ash (WEWFPA) as a green catalyst for tetrahydrobenzo[b]pyran synthesis exemplifies the application of agricultural waste materials in sustainable organic chemistry [25]. This heterogeneous catalyst, derived from agricultural waste, enables efficient multi-component reactions under microwave irradiation, achieving excellent yields while eliminating the need for expensive metal catalysts.

Ionic liquids have gained prominence as green solvents for benzopyran synthesis due to their unique properties: negligible vapor pressure, wide liquid range, and tunable physicochemical characteristics [26] [27]. These materials can function simultaneously as solvents and catalysts, simplifying reaction workup and enabling catalyst recycling. The non-volatile nature of ionic liquids eliminates solvent evaporation losses and reduces environmental emissions.

Post-Synthesis Purification Techniques: Recrystallization and Chromatographic Methods

The purification of 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one requires sophisticated techniques capable of removing synthetic impurities while preserving the integrity of the target compound. The selection of appropriate purification methods depends on the physical properties of the compound, the nature of impurities present, and the desired level of purity.

Recrystallization represents the most widely employed purification technique for solid benzopyran derivatives, offering high levels of purity (95-99%) with moderate recovery yields (60-85%) [28] [29] [30]. The process exploits differential solubility at varying temperatures, allowing pure crystals to form while excluding impurities in the mother liquor [29] [31]. For 7,8-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, which exhibits a melting point of 90-92°C [32] [33], recrystallization from ethanol or methanol provides effective purification.

The optimization of recrystallization conditions requires careful consideration of solvent selection, temperature profiles, and cooling rates [30] [34]. Single-solvent recrystallization involves dissolving the crude product in the minimum amount of hot solvent required for complete dissolution, followed by controlled cooling to precipitate pure crystals [35]. Alternative approaches employ solvent mixtures where the compound exhibits high solubility in one component and low solubility in the other, enabling controlled precipitation through gradual addition of the poor solvent [35].

Chromatographic purification techniques offer superior resolution for complex mixtures and can achieve high purity levels (85-98%) with good recovery yields (70-95%) [36] [37]. Column chromatography utilizing silica gel or alumina as the stationary phase provides excellent separation based on differential adsorption [36]. The selection of appropriate mobile phase solvents is critical, with hexane/ethyl acetate gradients commonly employed for benzopyran derivatives.

Flash chromatography represents an accelerated variant of column chromatography, employing elevated pressure to reduce separation times while maintaining resolution [36] [38]. This technique proves particularly valuable for heat-sensitive compounds or when rapid purification is required. The method can process larger sample quantities compared to traditional column chromatography, making it suitable for preparative-scale purifications.

Counter-current chromatography (CCC) has emerged as an alternative purification method offering unique advantages for benzopyran derivatives [39]. This technique employs liquid-liquid partition between two immiscible solvent phases, eliminating the need for solid stationary phases and reducing sample loss through irreversible adsorption. CCC demonstrates particular utility for high-throughput purification applications and can handle structurally complex benzopyran libraries.

Advanced purification strategies have incorporated crystallization techniques specifically optimized for benzopyran derivatives [40] [41]. The conversion of amorphous crude benzopyran derivatives to specific crystalline forms can dramatically improve purity while reducing hygroscopicity and enhancing storage stability. This approach has proven particularly valuable for pharmaceutical applications where precise crystal form control is essential.

The integration of analytical techniques with purification workflows has enhanced efficiency and reduced waste generation [38]. Modern approaches couple thin-layer chromatography with mass spectrometry detection to optimize flash purification conditions, eliminating the need for extensive method development and reducing solvent consumption.